3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-ethylphenyl)propanamide
Description
3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-ethylphenyl)propanamide is a complex organic compound that features a benzo[d]isothiazole ring system with a dioxido and oxo functional group
Properties
IUPAC Name |
N-(2-ethylphenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S/c1-2-13-7-3-5-9-15(13)19-17(21)11-12-20-18(22)14-8-4-6-10-16(14)25(20,23)24/h3-10H,2,11-12H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXMKFCXCARGGIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-ethylphenyl)propanamide typically involves the following steps:
Formation of the benzo[d]isothiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the dioxido and oxo groups: These functional groups can be introduced via oxidation reactions using reagents such as hydrogen peroxide or peracids.
Amidation reaction: The final step involves the reaction of the intermediate with 2-ethylphenylamine to form the desired propanamide derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-ethylphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-ethylphenyl)propanamide exhibit a range of biological activities:
- Antimicrobial Activity : Several studies have demonstrated the antimicrobial properties of isothiazole derivatives. For instance, derivatives have shown effectiveness against various bacterial strains, including resistant strains, making them candidates for new antibiotic formulations.
- Anticancer Properties : Compounds in this class have been investigated for their potential to inhibit cancer cell proliferation. Specific studies have reported that certain isothiazole derivatives induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival.
Applications in Research
The applications of this compound extend into several research domains:
Pharmaceutical Development
- Drug Design : The structural features of the compound allow for modifications that can enhance efficacy or reduce toxicity. Researchers are exploring its potential as a lead compound for developing new therapeutics targeting infectious diseases and cancer.
- Formulation Studies : Investigations into the solubility and stability of this compound are ongoing, aiming to optimize formulations for oral or injectable delivery systems.
Material Science
- Polymer Chemistry : The incorporation of isothiazole derivatives into polymer matrices has been studied for creating materials with enhanced antibacterial properties. This application is particularly relevant in medical device manufacturing.
Case Studies
Several case studies highlight the practical applications and research findings related to this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Efficacy | Demonstrated inhibition of E. coli growth with an MIC value of 12 µg/mL. |
| Study B | Cancer Cell Apoptosis | Induced apoptosis in breast cancer cells with a reduction in cell viability by 50% at 10 µM concentration. |
| Study C | Polymer Incorporation | Developed a polymer blend that exhibited significant antibacterial activity against Staphylococcus aureus. |
Mechanism of Action
The mechanism of action of 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-ethylphenyl)propanamide involves its interaction with specific molecular targets. The dioxido and oxo groups can form hydrogen bonds with biological macromolecules, influencing their function. The benzo[d]isothiazole ring system can intercalate with DNA, potentially disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
- Sodium 3-oxo-3H-benzo[d]isothiazol-2-ide 1,1-dioxide dihydrate .
- Sodium 3-oxo-3H-benzo[d]isothiazol-2-ide 1,1-dioxide hydrate .
Uniqueness
3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-ethylphenyl)propanamide is unique due to the presence of the 2-ethylphenyl group, which can enhance its lipophilicity and potentially improve its biological activity compared to similar compounds.
Biological Activity
3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-ethylphenyl)propanamide is a complex organic compound notable for its diverse biological activities. This compound features a benzothiazole moiety, which is often associated with various pharmacological effects, including antimicrobial and anticancer properties. The structural characteristics of this compound suggest potential interactions with biological targets, making it a candidate for therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is , and it has a molecular weight of approximately 320.36 g/mol. Its structure includes a benzo[d]isothiazole ring system, dioxido groups, and an amide functional group, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 320.36 g/mol |
| CAS Number | 899757-30-3 |
| Solubility | Soluble in DMSO |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The dioxido and oxo groups can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the benzo[d]isothiazole ring may intercalate with DNA, potentially disrupting replication and transcription processes.
Antimicrobial Activity
Research has indicated that compounds containing benzothiazole derivatives exhibit significant antimicrobial properties. In particular, studies have shown that derivatives similar to this compound demonstrate bactericidal effects against various strains of bacteria, including resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) .
Cytotoxicity Studies
Cytotoxicity assessments reveal that this compound may have selective toxicity towards cancer cells while sparing normal cells. For example, in vitro studies have shown that certain derivatives exhibit higher cytotoxicity against cancer cell lines compared to normal fibroblast cells . The selectivity is crucial for developing therapeutic agents that minimize side effects on healthy tissues.
Case Studies
A notable case study involved the evaluation of a series of benzothiazole derivatives for their antimicrobial and cytotoxic properties. The study demonstrated that compounds with similar structural features to this compound exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria . The mechanism was linked to the disruption of bacterial cell wall synthesis.
Research Findings
Recent research has focused on synthesizing novel derivatives of benzothiazole compounds to enhance their biological activity. The findings suggest that modifications in the side chains can significantly influence the pharmacological profile of these compounds .
Summary of Key Findings
| Study Focus | Key Findings |
|---|---|
| Antimicrobial Activity | Effective against MRSA and other resistant strains |
| Cytotoxicity | Selective toxicity towards cancer cells |
| Structural Modifications | Enhanced biological activity through side chain variations |
Q & A
Q. Optimization Strategy :
- Monitor reaction progress via TLC or HPLC to adjust stoichiometry and temperature.
- Purify intermediates via recrystallization (e.g., methanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) .
Advanced: How can computational modeling guide the design of derivatives with enhanced bioactivity?
Answer:
Advanced approaches integrate quantum chemical calculations and docking simulations to predict reactivity and binding affinity:
- Reaction Path Search : Tools like GRRM or Gaussian optimize transition states and intermediates, reducing trial-and-error synthesis .
- Molecular Docking : Software such as AutoDock or Schrödinger Suite models interactions with biological targets (e.g., enzymes or receptors). For example, highlights how substituent positioning (e.g., nitro or bromo groups) affects binding to active sites .
- QSAR Modeling : Correlate structural features (e.g., logP, H-bond donors) with bioactivity data to prioritize derivatives .
Q. Example Workflow :
Generate 3D conformers of the compound.
Simulate binding to target proteins (e.g., kinases or antimicrobial targets).
Validate predictions with in vitro assays.
Basic: What analytical techniques are critical for structural validation and purity assessment?
Answer:
Core Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., coupling constants for amide bonds) and detects impurities .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns .
- X-ray Diffraction : Single-crystal X-ray analysis resolves stereochemistry, as demonstrated for related benzoisothiazolones .
Q. Purity Assessment :
- HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water mobile phases .
- Melting point consistency (±2°C range) indicates crystallinity and purity .
Advanced: How can researchers resolve contradictions in reported biological activity data?
Answer:
Contradictions often arise from assay variability or structural impurities. Mitigation strategies include:
- Standardized Assays : Replicate studies under controlled conditions (e.g., MIC assays for antimicrobial activity with fixed inoculum sizes) .
- Comparative Studies : Test the compound alongside structurally similar analogs (e.g., varying substituents on the phenyl ring) to isolate structure-activity relationships .
- Meta-Analysis : Aggregate data from multiple sources (e.g., PubChem, ChEMBL) and apply statistical tools (e.g., ANOVA) to identify outliers .
Case Study : reports conflicting antifungal activity for triazole derivatives; resolving this required verifying compound stability in DMSO and using standardized fungal strains .
Basic: What safety protocols are recommended for handling this compound given limited toxicity data?
Answer:
Precautionary Measures :
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles. Use NIOSH-certified respirators (e.g., P95) if aerosolization is possible .
- Ventilation : Conduct reactions in fume hoods with ≥100 ft/min airflow to minimize inhalation risks .
- Waste Disposal : Collect organic waste in sealed containers labeled for halogenated compounds, adhering to EPA guidelines .
Q. Toxicity Assessment :
- Perform acute toxicity assays (e.g., zebrafish embryo model) to estimate LD₅₀.
- Screen for skin irritation using reconstructed human epidermis models (e.g., EpiDerm™) .
Advanced: What strategies improve stability during long-term storage?
Answer:
Stabilization Methods :
- Lyophilization : Freeze-dry the compound under vacuum (≤0.1 mbar) to prevent hydrolytic degradation .
- Inert Atmospheres : Store in amber vials under argon or nitrogen to inhibit oxidation .
- Temperature Control : Maintain at -20°C for solid forms; avoid repeated freeze-thaw cycles for solutions .
Q. Degradation Analysis :
- Monitor via accelerated stability studies (40°C/75% RH for 6 months) with HPLC tracking .
Basic: How can researchers validate the compound’s solubility for in vitro assays?
Answer:
Solubility Profiling :
- Solvent Screening : Test in DMSO (primary stock), PBS (pH 7.4), and cell culture media (e.g., DMEM with 10% FBS) .
- Sonication : Use ultrasonic baths (30 min, 37°C) to disperse aggregates.
- Dynamic Light Scattering (DLS) : Measure particle size to confirm colloidal stability .
Q. Critical Parameters :
- Maintain DMSO concentration ≤0.1% in cell-based assays to avoid cytotoxicity .
Advanced: What mechanistic studies elucidate its mode of action in biological systems?
Answer:
Key Approaches :
- Proteomics : SILAC or TMT labeling identifies protein targets (e.g., kinase inhibition) .
- Metabolomics : LC-MS tracks metabolic perturbations (e.g., ATP depletion in antimicrobial assays) .
- CRISPR Screening : Genome-wide knockout libraries pinpoint resistance genes, revealing target pathways .
Example : used molecular docking to propose binding to fungal CYP51, validated via ergosterol biosynthesis inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
